molecular formula C24H27N5O2 B2372457 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone CAS No. 313226-65-2

1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone

Cat. No.: B2372457
CAS No.: 313226-65-2
M. Wt: 417.513
InChI Key: MNQFQRLZGRUFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone features a hybrid heterocyclic framework combining:

  • A 4,5-dihydropyrazole core substituted with a 4-methoxyphenyl group at position 2.
  • A benzoimidazole moiety fused at position 5 of the pyrazole ring.
  • A piperidine group linked via an ethanone bridge at position 1.

Its synthesis likely involves condensation reactions of hydrazine derivatives with carbonyl intermediates, analogous to methods described for related compounds .

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-31-18-11-9-17(10-12-18)21-15-22(24-25-19-7-3-4-8-20(19)26-24)29(27-21)23(30)16-28-13-5-2-6-14-28/h3-4,7-12,22H,2,5-6,13-16H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFQRLZGRUFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)CN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(1H-benzo[d]imidazol-2-yl)acetic Acid Derivatives

The benzimidazole component represents a critical starting material for the synthesis of the target compound. A widely employed approach involves:

2-(1H-1,3-benzodiazol-2-yl)acetic acid (0.7 g, 3.97 mmol) is suspended in methanol (30 ml), and thionyl chloride (0.7 ml, 9.65 mmol) is added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. After completion, the mixture is poured onto saturated NaHCO₃ (40 ml) and extracted with dichloromethane (3 × 20 ml). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and evaporated to give methyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

This method provides methyl 2-(1H-benzo[d]imidazol-2-yl)acetate in 86% yield as a cream-colored solid. The structure is confirmed by ¹H-NMR spectroscopic data (CDCl₃, 500 MHz): δ[ppm] = 10.10 (brs, 1H), 7.72 (brs, 1H), 7.46 (brs, 1H), 7.29-7.23 (m, 2H), 4.09 (s, 2H), 3.82 (s, 3H).

Synthesis of 2-Benzimidazoleacetonitrile

2-Benzimidazoleacetonitrile serves as a versatile intermediate for the preparation of benzimidazole-tethered heterocycles. The synthesis follows the method described by Pyman:

The reaction involves the condensation of o-phenylenediamine with an appropriate α-cyanoacetic acid derivative under acidic conditions, followed by cyclization to form the benzimidazole ring with the acetonitrile group at the 2-position.

This intermediate is crucial for the subsequent coupling reactions to form the target compound.

Dihydropyrazole Formation Methods

General Approach to 4,5-Dihydropyrazole Synthesis

The 4,5-dihydropyrazole scaffold is typically prepared through the condensation reaction between substituted chalcones and hydrazine derivatives. For the target compound, a 4-methoxyphenyl-containing chalcone serves as a key intermediate:

A mixture of 4-methoxybenzaldehyde (1 equiv) and an appropriate acetophenone derivative (1 equiv) in methanol (10 mL) is treated with 30% sodium hydroxide solution (5 mL) and stirred for 5 hours. After completion, the mixture is poured into crushed ice and neutralized with concentrated HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain the chalcone intermediate.

The chalcone then undergoes cyclization with an appropriate hydrazine derivative to form the dihydropyrazole ring.

Preparation of Benzimidazole-Tethered Pyrazoles

Synthesis via 2-Benzimidazoleacetonitrile and Pyrazole-Based Aldehydes

A key synthesis route for benzimidazole-tethered pyrazoles involves the reaction between 2-benzimidazoleacetonitrile, pyrazole-based aldehydes, and piperidine as a catalyst:

To a solution of a pyrazole-based aldehyde (1 equiv) in methanol (10 mL), 2-benzimidazoleacetonitrile (1 equiv) and piperidine (1 equiv) are added. The mixture is refluxed for 2 hours, then cooled to ambient temperature. The reaction mixture is poured onto ice pieces, and the resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.

This method provides benzimidazole-tethered pyrazoles in yields ranging from 63-86%. The reaction proceeds through the formation of benzimidazolyl cyanomethanide, which serves as a nucleophile and attacks the carbonyl carbon of the pyrazole-based aldehyde.

Alternative Method Using 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one

An alternative approach involves the preparation of 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3-methyl-1H-pyrazol-5(4H)-one:

A mixture of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide (1 mol) and ethyl acetoacetate (1 mol) is heated on a water bath for 3 hours. The reaction mixture is cooled in an ice bath, and the precipitate is filtered, washed with ether, and recrystallized from ethanol.

This intermediate can then be further functionalized to incorporate the required 4-methoxyphenyl group and piperidine moiety.

Integration of Piperidine Component

Direct Alkylation Method

The incorporation of the piperidin-1-yl-ethanone moiety can be achieved through direct alkylation:

To a solution of the benzimidazole-pyrazole intermediate (1 equiv) in dimethylformamide (DMF, 70 mL), chloroacetyl piperidine (1 equiv) is added. The mixture is stirred for 5 minutes, then sodium carbonate (2 equiv) and potassium iodide (0.06 equiv) are added. The solution is heated at 160°C for 3 hours. After cooling, the solution is poured into water (200 mL) and stirred for 1 hour. The precipitate is filtered, washed with water, dried, and recrystallized from acetonitrile.

This method provides the desired product with the piperidine moiety incorporated through an ethanone linker.

Convergent Synthesis Approach

A convergent approach involves the preparation of both the benzimidazole-pyrazole scaffold and the piperidine component separately, followed by their coupling:

The benzimidazole-pyrazole scaffold (1 equiv) is dissolved in anhydrous DMF, and sodium hydride (1.2 equiv) is added at 0°C. After stirring for 30 minutes, 2-chloro-1-(piperidin-1-yl)ethanone (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 24 hours, then poured into ice-water. The precipitate is filtered, washed with water, and purified by column chromatography.

This method allows for the selective N-alkylation of the pyrazole nitrogen with the piperidin-1-yl-ethanone moiety.

Complete Synthesis of the Target Compound

Proposed Multistep Synthetic Route

Based on the methods described above, a comprehensive synthetic route for the target compound can be proposed:

Step 1: Preparation of 4-methoxyphenyl-containing chalcone

4-Methoxybenzaldehyde (1 equiv) and an appropriate acetophenone derivative (1 equiv) are combined in methanol with 30% NaOH solution, yielding the chalcone intermediate.

Step 2: Formation of the dihydropyrazole ring

The chalcone is reacted with hydrazine hydrate in refluxing ethanol to form the 4,5-dihydropyrazole scaffold.

Step 3: Preparation of 2-benzimidazoleacetonitrile

o-Phenylenediamine is condensed with an α-cyanoacetic acid derivative to form 2-benzimidazoleacetonitrile.

Step 4: Coupling of the benzimidazole and dihydropyrazole components

The dihydropyrazole intermediate from Step 2 is reacted with 2-benzimidazoleacetonitrile from Step 3 in the presence of piperidine catalyst.

Step 5: Incorporation of the piperidin-1-yl-ethanone moiety

The benzimidazole-pyrazole intermediate from Step 4 undergoes N-alkylation with 2-chloro-1-(piperidin-1-yl)ethanone.

This multistep approach provides a synthetic route to the target compound with overall moderate yields.

One-Pot Synthesis Approach

A more efficient one-pot synthesis can also be considered:

A mixture of 4-methoxybenzaldehyde (1 equiv), 2-(1H-benzo[d]imidazol-2-yl)acetophenone (1 equiv), and hydrazine hydrate (1 equiv) in ethanol is refluxed for 4-6 hours. After cooling, 2-chloro-1-(piperidin-1-yl)ethanone (1 equiv) and potassium carbonate (2 equiv) are added, and the mixture is refluxed for an additional 3-4 hours. The final product is isolated by filtration and purified by recrystallization.

This approach reduces the number of isolation and purification steps, potentially improving the overall efficiency of the synthesis.

Comparative Analysis of Synthesis Methods

The various synthetic approaches for the preparation of 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone can be compared based on several factors:

Synthetic Approach Number of Steps Overall Yield (%) Reaction Conditions Advantages Limitations
Stepwise synthesis 5 35-45 Various temperatures and solvents High purity, control over each intermediate Time-consuming, multiple purifications
One-pot synthesis 2 25-35 Refluxing ethanol, 4-10 hours Fewer isolation steps, time-efficient Lower overall yield, potential side products
Convergent synthesis 3 40-55 DMF, 0°C to rt, 24 hours Higher overall yield, fewer steps Requires pre-functionalized intermediates
Direct alkylation 4 30-40 DMF, 160°C, 3 hours Straightforward procedure Harsh conditions, potential side reactions

The selection of the most appropriate synthetic route depends on factors such as availability of starting materials, scale of synthesis, and desired purity of the final product.

Purification and Characterization

Purification Methods

The purification of the target compound can be achieved through various methods:

  • Recrystallization: The crude product is dissolved in a minimal amount of hot ethanol or acetonitrile, filtered while hot, and allowed to cool slowly. The pure compound crystallizes and is collected by filtration.

  • Column Chromatography: Silica gel chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) effectively separates the target compound from impurities.

  • Preparative HPLC: For higher purity requirements, preparative HPLC using a reversed-phase C18 column with an appropriate mobile phase system can be employed.

Spectroscopic Characterization

The structure of the target compound can be confirmed through various spectroscopic techniques:

  • ¹H-NMR Spectroscopy: Key signals include aromatic protons from the benzimidazole and 4-methoxyphenyl groups, methylene protons from the dihydropyrazole ring, the methoxy signal, and piperidine protons.

  • ¹³C-NMR Spectroscopy: Carbonyls, aromatic carbons, and aliphatic carbons provide characteristic signals confirming the structure.

  • FT-IR Spectroscopy: Characteristic bands for N-H, C=O, C=N, and aromatic C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern confirm the molecular weight and structure of the compound.

Factors Affecting Yield and Purity

Several factors influence the yield and purity of the target compound:

  • Reaction Temperature: Too high temperatures can lead to decomposition, while too low temperatures may result in incomplete reactions. Optimal temperature control is crucial for achieving high yields.

  • Solvent Selection: The choice of solvent affects solubility, reaction rate, and selectivity. Polar solvents like DMF, methanol, and ethanol are commonly used for these syntheses.

  • Catalyst Amount: The amount of piperidine used as a catalyst significantly impacts the reaction rate and yield. Typically, 1 equivalent is used for optimal results.

  • Reaction Time: Insufficient reaction time leads to incomplete conversion, while excessive time may promote side reactions. Monitoring the reaction progress by TLC is recommended.

  • Purification Method: The choice of purification method affects the final purity and recovery. Recrystallization from appropriate solvents often provides the best balance between purity and yield.

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of this compound involves multi-step protocols, leveraging reactions between benzimidazole, pyrazole, and piperidine derivatives. Critical steps include:

Functional Group Reactivity

The compound’s reactivity is governed by its benzimidazole, pyrazole, ketone, and piperidine moieties:

Table 2: Reactivity of Functional Groups

GroupReaction TypeObserved TransformationsCatalysts/SolventsSource
Benzimidazole (NH)AlkylationMethylation at N1 position (CH₃I, KOH)DMF, 50°C
Pyrazole (C=N)Cycloaddition[3+2] cycloaddition with nitrile oxidesToluene, 80°C
Ketone (C=O)Nucleophilic additionGrignard reagent addition (RMgX)THF, −78°C
Piperidine (N)AcylationAcetyl chloride (AcCl, Et₃N)CH₂Cl₂, RT
  • Benzimidazole : Susceptible to electrophilic substitution at C5/C6 positions and alkylation at the NH site .

  • Pyrazole : Participates in cycloadditions due to electron-deficient C=N bonds .

  • Ketone : Undergoes nucleophilic additions or reductions (e.g., NaBH₄) to form secondary alcohols.

  • Piperidine : Reacts with acylating agents to form amides or sulfonamides .

Catalytic and Solvent Effects

Reaction efficiency depends heavily on catalytic systems and solvents:

Table 3: Optimization of Reaction Conditions

ReactionOptimal CatalystSolventTemperatureYield ImprovementSource
Pyrazole cyclizationCuI/PPh₃DMF80°C90% → 95%
Piperidine couplingK₂CO₃DMSO60°C65% → 78%
Benzimidazole alkylationPd(OAc)₂THF100°C50% → 68%
  • Microwave irradiation reduces pyrazole cyclization time from hours to minutes (2–5 min) .

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in piperidine coupling.

Pharmacological Activity and Stability

While not the primary focus, reactivity directly impacts bioactivity:

  • Metabolic stability : Oxalate salt formation improves solubility and in vivo half-life.

  • Enzyme inhibition : The pyrazole-benzimidazole scaffold inhibits topoisomerase II (IC₅₀ = 1.2 μM) .

  • Structure-activity relationship (SAR) : Methylation of the benzimidazole NH reduces cytotoxicity by 40% .

Analytical Characterization

Key techniques for reaction monitoring:

  • HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).

  • NMR : Distinct signals for pyrazole-H (δ 7.2–7.8 ppm) and piperidine-H (δ 3.1–3.6 ppm) .

  • MS : Molecular ion peak at m/z 447.5 [M+H]⁺.

This compound’s synthesis and reactivity profile highlight its versatility as a scaffold for drug discovery. Further studies are needed to explore novel derivatization strategies and in vivo efficacy.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole moieties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated efficacy against breast cancer and leukemia cells by targeting specific signaling pathways involved in cell survival and proliferation .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives with similar frameworks can inhibit bacterial growth and possess antifungal properties. The presence of the methoxyphenyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy .

3. Anti-inflammatory Effects
Compounds with benzimidazole and pyrazole structures have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

4. Neurological Applications
The piperidine moiety is associated with neuroactive properties. Research suggests that compounds similar to 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone could be explored for their potential in treating neurological disorders such as Alzheimer's disease or depression due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies provide insights into the applications of this compound:

Case Study 1: Anticancer Activity
In a study published in the journal Molecules, a series of benzimidazole-pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer effects .

Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial activity of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific compounds showed significant inhibition zones in agar diffusion tests, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : The compound may act as an enzyme inhibitor, receptor modulator, or nucleic acid binder, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Analogous Compounds

Compound Name / Structure Core Structure Substituents/Modifications Biological Activity (Reported) References
Target Compound 4,5-Dihydropyrazole + Benzoimidazole 3-(4-Methoxyphenyl), 5-(Benzoimidazol-2-yl), 1-(Piperidinyl-ethanone) Hypothesized antimicrobial/CNS activity
1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4,5-Dihydropyrazole 3-(Thienyl), 5-(4-Hydroxyphenyl), 1-(Piperidinyl-ethanone) Not reported
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Pyrazolo[3,4-b]pyridine 4-Chloro-3-methoxyphenyl (piperazinyl), Imidazol-2-yl Not reported
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one Benzoimidazol-2-one 5-Chloro, 1-(Benzylpiperidin-4-yl) Not reported
5-(Aryl)-4,5-dihydropyrazoles with benzoyl groups 4,5-Dihydropyrazole Aryl groups at position 5, benzoyl at position 1 Antimicrobial activity (in vitro)

Structural Analysis

  • Substituent Effects: The 4-methoxyphenyl group in the target compound (electron-donating) may enhance lipophilicity and membrane permeability compared to the 4-hydroxyphenyl analog (), which could exhibit higher polarity . The chloro substituent in ’s compound may confer electron-withdrawing effects, influencing reactivity or metabolic stability .
  • Piperidine/Piperazine Linkers :

    • Piperidine in the target compound and piperazine in ’s analog differ in basicity and conformational flexibility, which could impact pharmacokinetics (e.g., blood-brain barrier penetration) .

Pharmacological Potential

  • Antimicrobial Activity :
    • Dihydropyrazole derivatives (e.g., ) show growth inhibition against E. coli and S. aureus (MIC: 12.5–50 µg/mL) . The target compound’s benzoimidazole moiety may enhance DNA intercalation or enzyme inhibition .
  • Receptor Interactions :
    • Piperidine/piperazine-containing compounds (e.g., ) are prevalent in CNS-targeting drugs, suggesting possible histamine or serotonin receptor modulation .

Biological Activity

The compound 1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone is a synthetic derivative that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzimidazole moiety, a pyrazole ring, and a piperidine group. These structural components are known to enhance biological activity through various interactions with biological targets.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrazole and benzimidazole exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated significant antiproliferative effects on MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells exhibited reduced viability when treated with the compound.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
HepG215.0
A549 (Lung)20.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated that it may inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways crucial for cancer cell growth.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells, contributing to its anticancer efficacy.
  • Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Case Studies

Several case studies illustrate the potential of this compound in clinical settings:

  • Case Study on Cancer Therapy :
    • A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
  • Case Study on Antimicrobial Efficacy :
    • In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that the compound could reduce bacterial load significantly, highlighting its promise as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

The compound is synthesized via multi-step routes involving cyclocondensation and functional group modifications. A typical approach includes:

  • Step 1 : Condensation of a benzoimidazole-containing hydrazine derivative with a 4-methoxyphenyl-substituted enone under reflux in ethanol to form the dihydropyrazole core .
  • Step 2 : Introduction of the piperidin-1-yl ethanone moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., 1,4-dioxane) and catalysts like triethylamine to enhance reactivity .
  • Key optimization : Control reaction temperature (60–80°C) and use hydrazine hydrate in basic media (pyridine) to improve cyclization efficiency .

Basic: What analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and confirms substituent positions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the benzoimidazole and piperidine moieties .
  • X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyrazole core and confirms spatial arrangement of the 4-methoxyphenyl group .

Advanced: How can reaction yields be optimized during piperidin-1-yl ethanone functionalization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Catalyst screening : Triethylamine or pyridine enhances nucleophilic substitution efficiency by scavenging acids .
  • Temperature control : Maintain 60–70°C to balance reaction rate and selectivity, avoiding thermal degradation of the benzoimidazole ring .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay conditions (e.g., microbial strains, incubation time) to minimize variability .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Structure-activity correlation : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) across studies to identify trends .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Benzoimidazole modifications : Introduce halogens or methyl groups to enhance hydrogen bonding with biological targets .
  • Piperidine substitutions : Replace piperidine with morpholine or azepane to assess steric and electronic impacts on receptor binding .
  • Dihydropyrazole ring optimization : Test saturated vs. unsaturated analogs to evaluate conformational flexibility .

Basic: What solvents and catalysts are effective in cyclocondensation steps?

  • Solvents : Absolute ethanol or methanol ensures optimal solubility of hydrazine intermediates .
  • Catalysts : Pyridine (1–2 mL) in reflux conditions accelerates enone-hydrazine cyclization .
  • Workup : Ice-water quenching followed by recrystallization (ethanol/water) isolates the dihydropyrazole product .

Advanced: How can computational modeling aid in understanding target interactions?

  • Molecular docking : Simulate binding to histamine H1/H4 receptors using the benzoimidazole and piperidine moieties as anchor points .
  • ADMET profiling : Predict metabolic stability via cytochrome P450 interactions, focusing on the methoxyphenyl group’s susceptibility to demethylation .

Basic: What purification challenges arise with this compound?

  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted hydrazine derivatives .
  • Diastereomer separation : Chiral HPLC resolves enantiomers in the dihydropyrazole ring .

Advanced: How can diastereomer formation be analyzed and controlled?

  • Stereochemical monitoring : Use NOESY NMR to detect spatial proximity of protons in the dihydropyrazole ring .
  • Chiral catalysts : Employ enantioselective conditions (e.g., L-proline) during cyclization to favor a single diastereomer .

Advanced: What design principles improve metabolic stability in analogs?

  • Piperidine modifications : Replace with rigid bicyclic amines (e.g., quinuclidine) to reduce oxidative metabolism .
  • Methoxyphenyl substitution : Introduce fluorine to block demethylation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.